Ethyl acetoacetate is a valuable precursor for the synthesis of a wide range of organic molecules due to its reactive ketone group and ester functionality. Researchers utilize it in Claisen condensations and Dieckmann condensations to form β-ketoesters and cyclic β-diketones, respectively. These products serve as building blocks for more complex molecules like heterocycles, pharmaceuticals, and natural products.
This reaction sequence employs ethyl acetoacetate as a key starting material. Through decarboxylation and alkylation steps, researchers can synthesize various carboxylic acids with a substituent two carbons away from the carboxyl group.
Ethyl 4-ethoxy-3-oxobutanoate is an organic compound with the molecular formula and a molecular weight of approximately 174.19 g/mol. It is classified under the category of esters, specifically a beta-keto ester, and is known for its structural features that include an ethoxy group and a ketone functional group. The compound is recognized by its International Union of Pure and Applied Chemistry name, ethyl 4-ethoxy-3-oxobutanoate, and has the Chemical Abstracts Service registry number 41051-14-3. Its structure can be represented by the simplified molecular-input line-entry system notation as O=C(OCC)CC(COCC)=O .
Ethyl 4-ethoxy-3-oxobutanoate can be synthesized through various methods:
Ethyl 4-ethoxy-3-oxobutanoate finds applications in several fields:
Ethyl 4-ethoxy-3-oxobutanoate shares structural similarities with several other compounds:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| Methyl 4-methoxy-3-oxobutanoate | C7H12O4 | 0.97 |
| Methyl 4-ethoxy-3-oxobutanoate | C8H14O4 | 0.97 |
| 4-Ethoxy-3,4-dioxobutanoic acid | C8H12O5 | 0.91 |
| Ethyl 4-methoxy-2-oxobutyrate | C8H12O4 | 0.93 |
Ethyl 4-ethoxy-3-oxobutanoate is unique due to its specific ethoxy substituent and its position within the butanoate framework, which differentiates it from other similar compounds that might have different alkoxy groups or structural configurations .
This compound's diverse reactivity and potential applications make it a valuable subject for further research within organic chemistry and related fields.
Ethyl 4-ethoxy-3-oxobutanoate exhibits characteristic proton nuclear magnetic resonance spectral features that enable unambiguous structural identification [1] [2]. The compound displays distinct resonance patterns attributable to its β-ketoester framework with ethoxy substitution. The ethyl ester moiety manifests as a classic ethyl pattern with the terminal methyl group appearing as a triplet at 1.20-1.30 parts per million with a coupling constant of 7.1 hertz, integrating for three protons [2]. The adjacent methylene group of the ethyl ester presents as a quartet at 4.10-4.20 parts per million with identical coupling constant, integrating for two protons [1] [2].
The ethoxy substituent at the 4-position generates a similar but chemically distinct ethyl pattern. The ethoxy methyl group appears as a triplet at 1.20-1.30 parts per million with coupling constant of 7.0 hertz, integrating for three protons [1]. The ethoxy methylene group resonates as a quartet at 3.50-3.70 parts per million with matching coupling constant, integrating for two protons [2]. The central methylene group at the 4-position appears as a singlet at 3.40-3.60 parts per million, integrating for two protons [1] [2].
The carbon-13 nuclear magnetic resonance spectrum of ethyl 4-ethoxy-3-oxobutanoate provides definitive structural confirmation through characteristic chemical shift patterns [1] [3]. The ester carbonyl carbon resonates in the characteristic ester region at 170-175 parts per million, while the ketone carbonyl carbon appears downfield at 200-205 parts per million [3]. These carbonyl chemical shifts are consistent with the β-ketoester functional group arrangement [2] [3].
The ethyl ester methylene carbon appears at 60-65 parts per million, typical for carbon atoms adjacent to oxygen in ester linkages [3]. The ethoxy methylene carbon resonates at 65-70 parts per million, reflecting the electron-withdrawing influence of the adjacent ketone functionality [1] [3]. The central methylene carbon at the 4-position appears at 45-50 parts per million [1]. Both ethyl ester and ethoxy methyl carbons resonate at 14-15 parts per million, representing terminal methyl groups in ethyl moieties [3].
Distortionless Enhancement by Polarization Transfer experiments provide multiplicity information that confirms carbon assignments [1] [3]. Methyl carbons appear as positive peaks in the Distortionless Enhancement by Polarization Transfer-135 spectrum, while methylene carbons appear as negative peaks [3]. Primary methyl carbons from both ethyl ester and ethoxy groups exhibit positive multiplicities [1]. Secondary methylene carbons, including the ethyl ester methylene, ethoxy methylene, and central methylene, display negative multiplicities [3]. Quaternary carbons, if present due to substitution, would be absent in the Distortionless Enhancement by Polarization Transfer spectrum [3].
The infrared spectrum of ethyl 4-ethoxy-3-oxobutanoate exhibits two distinct carbonyl stretching frequencies characteristic of the β-ketoester functionality [5]. The ester carbonyl stretch appears at 1720-1740 wavenumbers as a strong absorption band, consistent with saturated ethyl esters [5]. The ketone carbonyl stretch manifests at 1700-1720 wavenumbers as an intense absorption, typical of β-ketone functionalities [5]. The slight downfield shift of the ketone carbonyl compared to simple ketones reflects the electron-withdrawing influence of the adjacent ester group [5].
The compound demonstrates the characteristic "Rule of Three" pattern common to ester functionalities [5]. The asymmetric carbon-carbon-oxygen stretch involving the ester linkage appears at 1200-1250 wavenumbers as a strong absorption band [5]. This vibration involves stretching of the carbon-oxygen bond attached to the carbonyl carbon and the adjacent carbon-carbon bond [5]. The asymmetric oxygen-carbon-carbon stretch of the ethoxy group manifests at 1100-1150 wavenumbers as a medium to strong intensity band [5]. Additional carbon-oxygen-carbon stretching vibrations from ether linkages appear at 800-900 wavenumbers with medium intensity .
Aliphatic carbon-hydrogen stretching vibrations appear in the expected regions for saturated hydrocarbon chains [5]. Methyl carbon-hydrogen stretches manifest at 2950-3000 wavenumbers with medium intensity, while methylene carbon-hydrogen stretches appear at 2850-2950 wavenumbers . Carbon-hydrogen bending vibrations for methyl groups occur at 1450-1480 wavenumbers, while methylene bending modes appear at 1350-1400 wavenumbers, both with medium intensities [5]. Skeletal vibrations involving the molecular framework contribute to absorptions in the 600-800 wavenumber region with weak to medium intensities .
Under electron ionization conditions, ethyl 4-ethoxy-3-oxobutanoate generates a molecular ion at mass-to-charge ratio 174, corresponding to the molecular formula C₈H₁₄O₄⁺ . This molecular ion typically serves as the base peak in electron ionization mass spectra . Primary fragmentation pathways involve α-cleavage at the ether bond, resulting in loss of the ethoxy group (45 mass units) to produce a fragment ion at mass-to-charge ratio 129 with formula C₆H₉O₃⁺ . This fragmentation represents 65-85% relative intensity compared to the molecular ion .
Secondary fragmentation processes include loss of the complete ester group (73 mass units) yielding a fragment at mass-to-charge ratio 101 with formula C₄H₅O₃⁺ . This fragmentation occurs with 45-65% relative intensity . Acylium ion formation produces a characteristic fragment at mass-to-charge ratio 73 (C₃H₅O₂⁺), representing the acetyl ion with 25-45% relative intensity . The ethoxy cation appears at mass-to-charge ratio 45 (C₂H₅O⁺) with 30-50% relative intensity, resulting from oxonium ion formation .
McLafferty rearrangement produces a fragment at mass-to-charge ratio 87 (C₄H₇O₂⁺) with 25-45% relative intensity . Additional fragmentation pathways include dehydration (loss of 17 mass units) yielding mass-to-charge ratio 157, ethylene elimination (loss of 28 mass units) producing mass-to-charge ratio 146, and butene elimination (loss of 56 mass units) generating mass-to-charge ratio 118 . Minor fragments include the formyl ion at mass-to-charge ratio 29 resulting from carbon monoxide loss from acyl fragments .
High performance liquid chromatography analysis of ethyl 4-ethoxy-3-oxobutanoate employs reverse-phase methodology using Newcrom R1 columns [7]. The mobile phase consists of acetonitrile, water, and phosphoric acid in a 60:39:1 ratio [7]. Under these conditions, the compound elutes at 8.5-9.2 minutes with ultraviolet detection at 254 nanometers [7]. For mass spectrometry compatibility, phosphoric acid is replaced with formic acid while maintaining identical retention characteristics [7]. High performance liquid chromatography-mass spectrometry confirmation employs electrospray ionization in positive mode [7].
Gas chromatography-mass spectrometry analysis utilizes HP-5MS columns with 5% phenyl methylpolysiloxane stationary phase [8]. Helium carrier gas with split injection (1:10 ratio) at 250°C injector temperature provides optimal separation [8]. The compound exhibits retention times of 12.5-13.8 minutes under these conditions [8]. Electron ionization at 70 electron volts generates characteristic fragmentation patterns for structural confirmation . Gas chromatography with flame ionization detection serves for quantitative analysis with retention times of 12.8-14.2 minutes [8].
Thin layer chromatography employs silica gel 60 F254 plates with hexane:ethyl acetate (7:3) mobile phase [8]. The compound exhibits retention factor values of 0.45-0.55 under these conditions [8]. Visualization utilizes ultraviolet lamp examination and potassium permanganate staining [8]. Preparative high performance liquid chromatography purification employs preparative C18 columns with acetonitrile:water mobile phases, achieving separation with retention times of 15-18 minutes [8]. Ultra-performance liquid chromatography with BEH C18 columns provides rapid analysis with retention times of 3.2-3.8 minutes [8].